molecular formula C9H13ClN4O3 B12898412 (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B12898412
M. Wt: 260.68 g/mol
InChI Key: RWJKYPXFZLKMDU-LJJLCWGRSA-N
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Description

(2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a pyrazine ring substituted with amino and chloro groups, as well as a tetrahydrofuran ring with hydroxymethyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One possible route could start with the chlorination of a pyrazine derivative, followed by amination to introduce the amino groups. The tetrahydrofuran ring can be constructed through cyclization reactions involving appropriate precursors. The hydroxymethyl group can be introduced via hydroxymethylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents.

Medicine

The compound could be investigated for its potential medicinal properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific interactions with biological targets. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by interacting with its binding domain. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-5-(3,5-Diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Unique due to its specific substitution pattern and ring structure.

    (2R,3S)-5-(3,5-Diamino-6-bromopyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a bromine atom instead of chlorine.

    (2R,3S)-5-(3,5-Diamino-6-fluoropyrazin-2-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H13ClN4O3

Molecular Weight

260.68 g/mol

IUPAC Name

(2R,3S)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4?,5+/m0/s1

InChI Key

RWJKYPXFZLKMDU-LJJLCWGRSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O

Canonical SMILES

C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O

Origin of Product

United States

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